![molecular formula C13H11FN2O B3252765 2-amino-N-(3-fluorophenyl)benzamide CAS No. 219492-66-7](/img/structure/B3252765.png)
2-amino-N-(3-fluorophenyl)benzamide
Overview
Description
“2-amino-N-(3-fluorophenyl)benzamide” is a chemical compound with the molecular formula C13H11FN2O . It belongs to the class of organic compounds known as aminobenzoic acids and derivatives . These are benzoic acids (or derivatives thereof) containing an amine group attached to the benzene moiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a continuous flow microreactor system was developed to synthesize a similar compound, N-(3-Amino-4-methylphenyl)benzamide, by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . Another method involves the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline .Molecular Structure Analysis
The molecular weight of “2-amino-N-(3-fluorophenyl)benzamide” is 230.24 . The InChI code for this compound is 1S/C13H11FN2O/c14-10-4-2-6-12(8-10)16-13(17)9-3-1-5-11(15)7-9/h1-8H,15H2,(H,16,17) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Antimicrobial Activity
2-Amino-N-(3-fluorophenyl)benzamide has been investigated for its antimicrobial properties. Researchers have synthesized novel derivatives of this compound and evaluated their effectiveness against various microorganisms. These studies aim to identify potential candidates for new antibiotics or antifungal agents .
Histone Deacetylase (HDAC) Inhibition
The compound has shown promise as a lead compound for the discovery of isoform-selective HDAC inhibitors. HDACs play a crucial role in gene expression regulation, and inhibiting them can have therapeutic implications in cancer and other diseases. Further research is needed to explore its specific isoform selectivity and potential clinical applications .
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
2-amino-N-(3-fluorophenyl)benzamide interacts with its target HDACs by inhibiting their enzymatic activity . It is especially potent against HDAC3, with an IC50 value of 95.48 nM . By inhibiting HDACs, this compound prevents the deacetylation of histones, leading to a more relaxed chromatin structure. This alteration can affect gene expression, leading to various downstream effects.
Result of Action
The inhibition of HDACs by 2-amino-N-(3-fluorophenyl)benzamide leads to changes in gene expression, which can have various molecular and cellular effects. For example, it has been shown to have a significant inhibitory effect on both solid tumor cells and non-solid tumor cells . In one study, it exhibited solid tumor cell inhibitory activities with an IC50 value of 1.30 μM against HepG2 cells .
properties
IUPAC Name |
2-amino-N-(3-fluorophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,15H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNGQEZMZQDIKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3-fluorophenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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